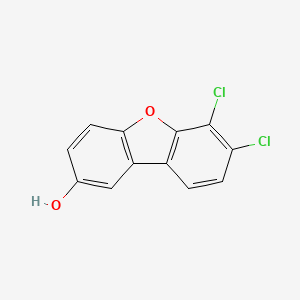
8-Hydroxy-3,4-dichlorodibenzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Hydroxy-3,4-dichlorodibenzofuran is a member of dibenzofurans.
Wissenschaftliche Forschungsanwendungen
Metabolic Pathways in Animals
8-Hydroxy-3,4-dichlorodibenzofuran, a variant of dichlorodibenzofuran, undergoes metabolic transformations in animal models. In rats, it is metabolized to form sulfur-containing and hydroxylated metabolites, with sulfur-containing derivation and hydroxylation being major pathways. This understanding aids in the exploration of its environmental and biological impacts (Kuroki et al., 1989).
Mass Spectral Analysis
The analysis of hydroxy-polychlorinated dibenzofuran (PCDF) metabolites, including variants similar to 8-Hydroxy-3,4-dichlorodibenzofuran, demonstrates the compound's complex mass fragmentation patterns. This is vital for environmental monitoring and understanding the substance's behavior in various ecosystems (Kuroki et al., 1987).
Enzymatic Activity Induction
Studies have shown that chlorinated dibenzofurans, similar to 8-Hydroxy-3,4-dichlorodibenzofuran, induce aryl hydrocarbon hydroxylase in animal models. This enzyme plays a crucial role in xenobiotic metabolism, suggesting potential environmental and health implications of these compounds (Doyle & Fries, 1986).
Receptor Binding Affinities
The binding affinities of chlorinated dibenzofurans to specific receptors can be studied to understand their potential biological impacts. This includes their interactions with receptors that regulate various physiological processes, offering insights into potential health risks (Denommé et al., 1986).
Antagonistic Properties in Biological Systems
Some derivatives of dichlorodibenzofurans demonstrate partial antagonism in biological systems, affecting processes such as enzyme induction. These insights are crucial in understanding the potential therapeutic applications or toxicological risks of these compounds (Harris et al., 1989).
Biodegradation by Microorganisms
Microbial degradation of compounds like 8-Hydroxy-3,4-dichlorodibenzofuran is a key area of study for environmental remediation. Certain bacteria have shown the ability to degrade dibenzofurans, offering potential biotechnological solutions for dioxin pollution (Ishiguro et al., 2000).
Fungal Metabolism
Research on the metabolism of chlorinated dibenzofurans by fungi, like Phlebia lindtneri, opens up possibilities for bioremediation. Fungi can metabolize these compounds into less harmful substances, highlighting an ecological approach to managing environmental contaminants (Mori & Kondo, 2002).
Eigenschaften
CAS-Nummer |
112699-85-1 |
|---|---|
Molekularformel |
C12H6Cl2O2 |
Molekulargewicht |
253.08 g/mol |
IUPAC-Name |
6,7-dichlorodibenzofuran-2-ol |
InChI |
InChI=1S/C12H6Cl2O2/c13-9-3-2-7-8-5-6(15)1-4-10(8)16-12(7)11(9)14/h1-5,15H |
InChI-Schlüssel |
QEQWUOYIDHZUEL-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1O)C3=C(O2)C(=C(C=C3)Cl)Cl |
Kanonische SMILES |
C1=CC2=C(C=C1O)C3=C(O2)C(=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




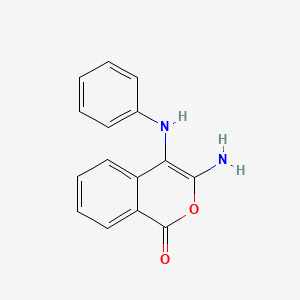

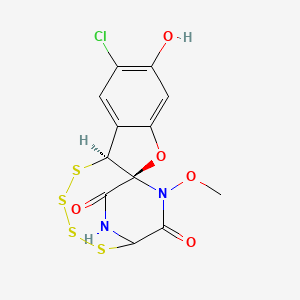
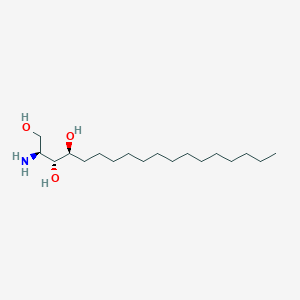
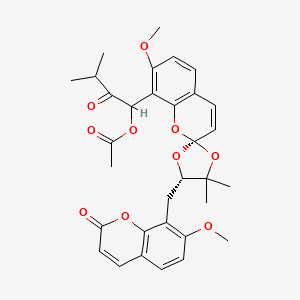
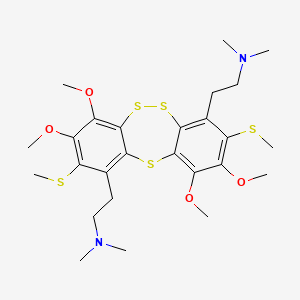
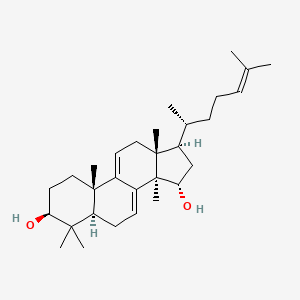
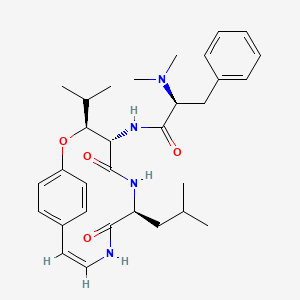
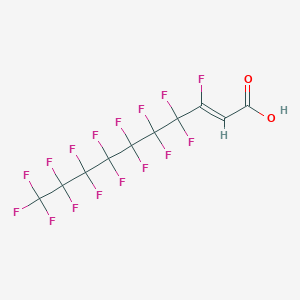

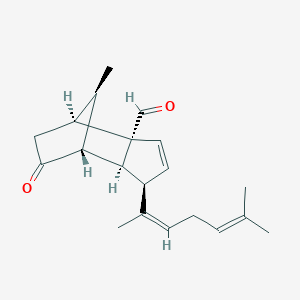
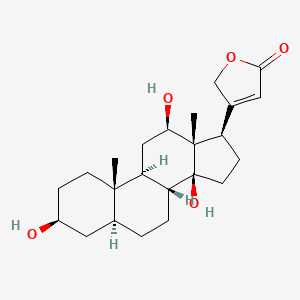
![N-[(2-methoxyphenyl)methyl]-2-methyl-3-prop-2-enoxy-6-indazolecarboxamide](/img/structure/B1250518.png)